molecular formula C12H9BrN2O3S B4544847 7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4544847
M. Wt: 341.18 g/mol
InChI Key: HOHMLJULWWYVHX-UHFFFAOYSA-N
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Description

7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound belonging to a class of substances known for their varied biological activities. These substances often contain a core structure that is modified to enhance or specify their interaction with biological targets. The interest in such compounds has led to the synthesis and study of various derivatives to explore their potential applications.

Synthesis Analysis

While the specific synthesis of 7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not detailed in the available literature, the synthesis of related compounds involves the use of microwave-assisted methods, facilitating solvent-free reactions under microwave irradiation. This approach offers a more efficient and environmentally friendly synthesis route compared to traditional methods. For example, a study on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showcases the effectiveness of microwave-assisted synthesis in producing compounds with significant biological activity (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide often features a benzodioxine or a thiazole ring. These structures are pivotal for their biological activity. X-ray diffraction and spectroscopic methods such as IR, NMR, and mass spectrometry are typically employed to confirm the structure of synthesized compounds. This rigorous structural analysis ensures that the synthesized compounds match the desired chemical architecture (Hossaini et al., 2017).

properties

IUPAC Name

6-bromo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3S/c13-8-6-10-9(17-2-3-18-10)5-7(8)11(16)15-12-14-1-4-19-12/h1,4-6H,2-3H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHMLJULWWYVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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